
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine is a compound that features both imidazole and piperidine moieties. These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the piperidine ring is a common scaffold in pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine typically involves the formation of the imidazole and piperidine rings followed by their coupling. One common method involves the reaction of 1-ethyl-1H-imidazole-4-sulfonyl chloride with piperidin-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
反応の種類
1-((1-エチル-1H-イミダゾール-4-イル)スルホニル)ピペリジン-4-アミンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: イミダゾール環は酸化されてN-オキシドを生成することができます。
還元: スルホニル基はスルフィドに還元することができます。
置換: アミン基は求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)を酸化剤として使用することができます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)は一般的な還元剤です。
置換: ハロゲン化アルキルまたは酸ハロゲン化物は、水素化ナトリウム(NaH)または炭酸カリウム(K2CO3)などの塩基の存在下で使用することができます。
主要な生成物
酸化: イミダゾールN-オキシドの形成。
還元: スルフィドの形成。
置換: N-アルキルまたはN-アシル誘導体の形成.
4. 科学研究における用途
1-((1-エチル-1H-イミダゾール-4-イル)スルホニル)ピペリジン-4-アミンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 酵素阻害剤または受容体リガンドとしての可能性について調査されています。
医学: 様々な疾患の治療における治療の可能性について探求されています。
工業: 新しい材料と触媒の開発に利用されています.
科学的研究の応用
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
1-((1-エチル-1H-イミダゾール-4-イル)スルホニル)ピペリジン-4-アミンの作用機序は、特定の分子標的との相互作用を含みます。イミダゾール環は、酵素活性部位の金属イオンに結合し、その活性を阻害することができます。ピペリジン環は、受容体と相互作用して、その機能を調節することができます。 これらの相互作用は、様々な生化学的経路に影響を与え、化合物の生物学的効果をもたらす可能性があります .
類似化合物との比較
類似化合物
- 1-((1H-イミダゾール-4-イル)スルホニル)ピペリジン-4-アミン
- 1-((1-メチル-1H-イミダゾール-4-イル)スルホニル)ピペリジン-4-アミン
- 1-((1-プロピル-1H-イミダゾール-4-イル)スルホニル)ピペリジン-4-アミン
独自性
1-((1-エチル-1H-イミダゾール-4-イル)スルホニル)ピペリジン-4-アミンは、イミダゾール環にエチル基が存在するため、ユニークです。これは、特定の標的に対する結合親和性と選択性に影響を与える可能性があります。 この構造的な変異は、アナログと比較して、異なる生物学的活性と薬物動態特性をもたらす可能性があります .
特性
分子式 |
C10H18N4O2S |
|---|---|
分子量 |
258.34 g/mol |
IUPAC名 |
1-(1-ethylimidazol-4-yl)sulfonylpiperidin-4-amine |
InChI |
InChI=1S/C10H18N4O2S/c1-2-13-7-10(12-8-13)17(15,16)14-5-3-9(11)4-6-14/h7-9H,2-6,11H2,1H3 |
InChIキー |
JAVFMTCQTJXFGP-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




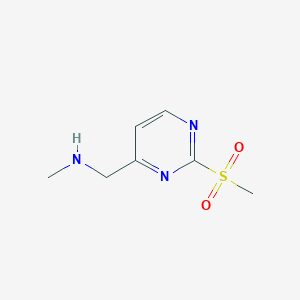
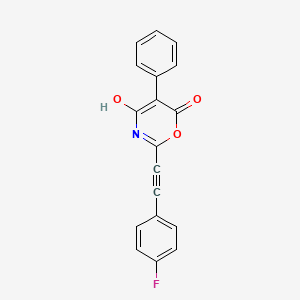

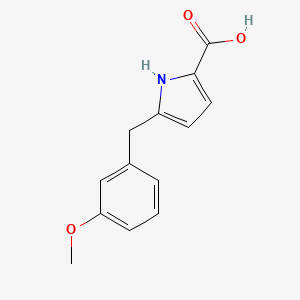
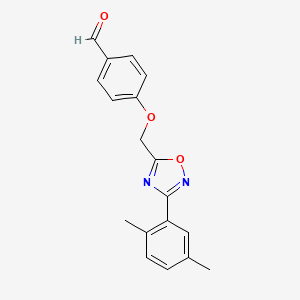
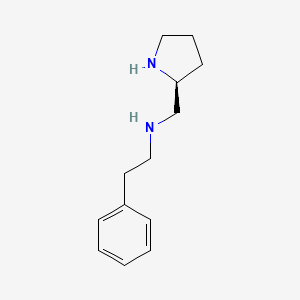


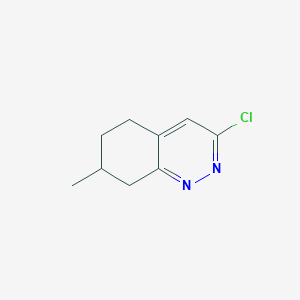


![3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11779226.png)
